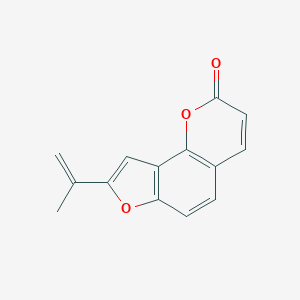
Oroselone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oroselone, also known as kvannin, belongs to the class of organic compounds known as angular furanocoumarins. These are furanocoumarins, with a structure characterized by a furan ring angularly fused to a coumarin. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fats and oils, green vegetables, and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Oroselone exhibits a range of pharmacological activities, including:
- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage in various diseases .
- Antimicrobial Effects : Studies indicate that this compound possesses antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents .
- Anti-inflammatory Activity : this compound can inhibit pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions .
- Anticancer Potential : Research has demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth, particularly in breast cancer models .
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of this compound on breast cancer cells, it was found that this compound treatment resulted in a significant reduction in cell viability and induced apoptosis. The study reported an IC50 value of 7.6 µM, indicating strong inhibitory activity against aromatase .
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial efficacy of this compound showed that it effectively inhibited the growth of several pathogenic bacteria. The inhibition zones were measured using the disc diffusion method, revealing substantial antibacterial activity comparable to standard antibiotics .
Table 1: Summary of Pharmacological Activities of this compound
Table 2: IC50 Values for this compound Against Various Targets
Eigenschaften
CAS-Nummer |
1760-27-6 |
|---|---|
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
8-prop-1-en-2-ylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H10O3/c1-8(2)12-7-10-11(16-12)5-3-9-4-6-13(15)17-14(9)10/h3-7H,1H2,2H3 |
InChI-Schlüssel |
FQCPXIJRWHRHIP-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Kanonische SMILES |
CC(=C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
melting_point |
188-189°C |
Key on ui other cas no. |
1760-27-6 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















